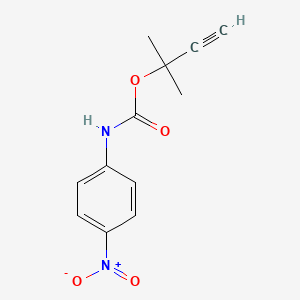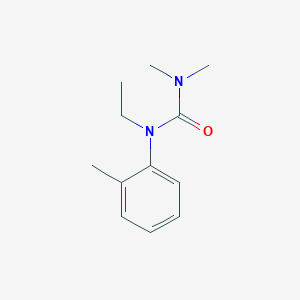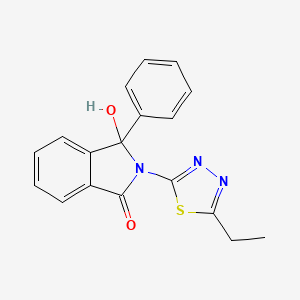![molecular formula C22H22Cl2N6O2S2 B4198286 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol](/img/structure/B4198286.png)
1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol
Übersicht
Beschreibung
1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol, also known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of 1,2,4-triazole derivatives, which have been shown to possess a range of biological activities, including antifungal, antibacterial, antitumor, and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol is not fully understood, but it is believed to involve inhibition of fungal cell wall synthesis. Studies have shown that this compound inhibits the synthesis of β-glucan, a major component of the fungal cell wall. This leads to cell wall disruption and ultimately cell death. This compound has also been shown to inhibit the activity of chitin synthase, another enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. Studies have also shown that this compound exhibits good bioavailability and pharmacokinetic properties, making it suitable for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol is its broad spectrum of activity against fungal and bacterial species. This makes it a potentially useful therapeutic agent for the treatment of a range of infectious diseases. However, one of the limitations of this compound is its potential for drug resistance development. Further research is needed to explore the potential for drug resistance and to identify strategies to minimize its development.
Zukünftige Richtungen
There are several future directions for research on 1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol. One potential direction is the development of novel formulations of this compound for improved delivery and efficacy. Another direction is the exploration of the potential for combination therapy with other antifungal or antibacterial agents to enhance therapeutic efficacy and minimize the development of drug resistance. Further research is also needed to explore the potential for this compound in the treatment of other diseases, such as cancer and epilepsy, based on its known biological activities.
Wissenschaftliche Forschungsanwendungen
1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1,2-bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N6O2S2/c1-29-19(25-27-21(29)33-11-13-7-3-5-9-15(13)23)17(31)18(32)20-26-28-22(30(20)2)34-12-14-8-4-6-10-16(14)24/h3-10,17-18,31-32H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGDJJWTHMNQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C(C(C3=NN=C(N3C)SCC4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198231.png)

![ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4198249.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4198271.png)
![2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4198279.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4198287.png)

![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4198322.png)
![1-ethyl-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198325.png)